BenchChemオンラインストアへようこそ!

BIBF0775

ALK5 inhibition TGFβRI Kinase assay

BIBF0775 is a superior ALK5 inhibitor featuring an indolinone scaffold that eliminates confounding p38 MAPK activity common in alternatives. With 26-42× selectivity over PDGFRα/VEGFR2, it provides a cleaner experimental window. Its potent cellular IC50 of 23 nM enables complete TGF-β pathway inhibition at low concentrations, minimizing cytotoxicity. Choose BIBF0775 for target validation with low kinome cross-reactivity. Bulk orders accepted.

Molecular Formula C31H34N4O2
Molecular Weight 494.6 g/mol
Cat. No. B1666966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBF0775
SynonymsBIBF0775;  BIBF-0775;  BIBF 0775; 
Molecular FormulaC31H34N4O2
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1=CC2=C(C=C1)C(=C(C3=CC=CC=C3)NC4=CC=C(C=C4)CN5CCCCC5)C(=O)N2
InChIInChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3
InChIKeyJGQSLTZPBLZNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIBF0775 (334951-90-5): A Potent, Selective TGFβRI (ALK5) Indolinone Inhibitor for Fibrosis and Cancer Research Procurement


BIBF0775 (CAS 334951-90-5), chemically designated as (Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide, is a 6-substituted indolinone analog [1]. It functions as a potent and selective inhibitor of the transforming growth factor-β type I receptor (TGFβRI, also known as ALK5), exhibiting an IC50 of 34 nM . The compound was identified as a lead in the development of a new chemotype for TGFβRI inhibition, with its binding mode elucidated via X-ray crystallography after soaking into the kinase domain of TGFβRI [2].

Critical Differentiation: Why BIBF0775 Cannot Be Substituted by Generic ALK5 Inhibitors


While several small-molecule inhibitors target TGFβRI (ALK5), such as SB-431542, LY-2157299 (Galunisertib), and A83-01, they exhibit markedly different selectivity profiles and off-target activities. For instance, SB-431542 potently inhibits p38 MAP kinase [1], whereas BIBF0775 and its optimized derivatives demonstrate a complete lack of activity against p38, a common liability among TGFβRI inhibitors [2]. Furthermore, BIBF0775 possesses a unique indolinone scaffold that provides a distinct binding mode and selectivity against a broad panel of over 200 kinases, a characteristic not shared by imidazole-based inhibitors like SB-431542 or pyrazole-based compounds like LY-2157299 . Substituting BIBF0775 with a generic ALK5 inhibitor could therefore introduce confounding off-target effects, invalidating experimental results. The quantitative evidence below establishes the precise parameters where BIBF0775 provides scientifically meaningful differentiation.

Quantitative Differentiation Evidence for BIBF0775 (334951-90-5) Against Key ALK5 Inhibitor Comparators


Potency on ALK5 Kinase Activity: BIBF0775 vs. SB-431542, LY-2157299, and A83-01

BIBF0775 inhibits the kinase activity of recombinant human TGFβRI (ALK5) with an IC50 of 34 nM . This potency is comparable to or exceeds that of other widely used ALK5 inhibitors. SB-431542 exhibits an IC50 of 94 nM [1], LY-2157299 (Galunisertib) has an IC50 of 56 nM , and A83-01 shows an IC50 of 12 nM . While A83-01 is more potent, BIBF0775 demonstrates a favorable balance of potency and selectivity as described in subsequent evidence items.

ALK5 inhibition TGFβRI Kinase assay

Kinase Selectivity Profile: BIBF0775 vs. SB-431542 (p38 Off-Target Liability)

A critical differentiator for BIBF0775 is its lack of activity against p38 kinase, a common off-target for other ALK5 inhibitors like SB-431542. The J. Med. Chem. study explicitly notes that p38 kinase, which is often inhibited by TGFβRI inhibitors, was not targeted by derivatives based on the indolinone chemotype [1]. In contrast, SB-431542 is a known inhibitor of p38α with an IC50 of 6 µM [2]. This selectivity advantage allows for cleaner interrogation of TGFβ signaling without confounding p38-mediated effects.

Kinase selectivity Off-target profiling p38 MAPK

Selectivity Window Over VEGFR2 and PDGFRα: BIBF0775 vs. Other Indolinones

BIBF0775 exhibits a significant selectivity window for ALK5 over the related receptor tyrosine kinases VEGFR2 and PDGFRα. In direct enzymatic assays, BIBF0775 displays IC50 values of 1,447 nM and 890 nM against VEGFR2 and PDGFRα, respectively, compared to its 34 nM IC50 on ALK5 . This represents a 42.6-fold and 26.2-fold selectivity window, respectively. This data is derived from a study that identified a subset of indolinones with additional PDGFRα inhibition, highlighting that not all compounds in this class share the same profile [1].

Selectivity window VEGFR2 PDGFRα

Cellular Efficacy in TGFβ-Smad Signaling: BIBF0775 vs. Cellular Potency of Other Inhibitors

BIBF0775 demonstrates potent inhibition of TGFβRI-mediated signaling in a cellular context. In A549 lung adenocarcinoma cells, 100 nM BIBF0775 completely blocked TGF-β1-induced phosphorylation of Smad2 . Furthermore, it inhibited TGF-β1-induced transcriptional activation of a Smad-binding element (SBE) reporter gene with an IC50 of 23 nM . This demonstrates that the potent enzymatic inhibition (34 nM) translates effectively into cellular pathway suppression. In comparison, the cellular IC50 of LY-2157299 for Smad2/3 phosphorylation in MDA-MB-231 cells is 80 nM [1], and SB-431542 has a reported IC50 of 100 nM in HaCaT cells [2]. BIBF0775's cellular potency (23 nM in SBE assay) is thus 3.5-fold more potent than LY-2157299 in a comparable assay system.

Cellular efficacy Smad2/3 phosphorylation TGFβ signaling

Broad Kinome Selectivity: BIBF0775 and Optimized Derivatives Profiled on a 232-Kinase Panel

The indolinone chemotype of BIBF0775 was subjected to extensive kinome profiling. Optimized derivatives based on the BIBF0775 lead scaffold were evaluated on a panel of 232 kinases and demonstrated low cross-reactivities within the human kinome [1]. While this data is for optimized analogs, it establishes the intrinsic selectivity of the core indolinone scaffold. In contrast, other ALK5 inhibitors like SB-431542 are known to have a narrower selectivity window, inhibiting ALK4 and ALK7 with similar potency [2], and also targeting p38 as noted above.

Kinome profiling Selectivity Polypharmacology

Recommended Research Applications for BIBF0775 (334951-90-5) Based on Quantitative Differentiation


Selective TGFβRI (ALK5) Inhibition in Fibrosis Models Requiring p38 Sparing

BIBF0775 is the preferred choice for in vivo or ex vivo fibrosis models where confounding p38 MAPK activity must be avoided. Unlike SB-431542, which exhibits measurable p38 inhibition [1], BIBF0775 and its indolinone derivatives do not target p38 [2]. This selectivity ensures that any observed anti-fibrotic effects (e.g., reduced collagen deposition, myofibroblast differentiation) can be confidently attributed to TGFβRI blockade.

Target Validation Studies Requiring High Kinome Selectivity

For chemical probe studies aiming to validate TGFβRI as a therapeutic target, BIBF0775 offers a scaffold with a proven record of low kinome cross-reactivity. Optimized indolinones based on BIBF0775 demonstrated minimal off-target hits in a 232-kinase panel [3]. This reduces the risk of misleading phenotypes arising from polypharmacology, a critical consideration in target deconvolution and mechanism-of-action studies.

Cellular Pathway Analysis of Smad2/3-Dependent Transcription

BIBF0775 is highly effective for in vitro studies of TGFβ1-induced Smad2/3 signaling. Its potent cellular IC50 of 23 nM in an SBE reporter assay surpasses that of LY-2157299 and SB-431542 in comparable assays [4][5]. This allows for complete pathway inhibition at lower compound concentrations, minimizing potential cytotoxicity or off-target effects in long-term culture experiments.

Combinatorial Studies Requiring ALK5 Inhibition Without VEGFR2/PDGFRα Interference

In co-culture models involving endothelial cells or pericytes, the 26- to 42-fold selectivity of BIBF0775 for ALK5 over PDGFRα and VEGFR2 provides a cleaner experimental window. This is particularly advantageous when combining BIBF0775 with angiogenesis inhibitors or growth factor stimulations, as it avoids the confounding effects of unintended VEGFR2/PDGFRα blockade that could be seen with less selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIBF0775

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.